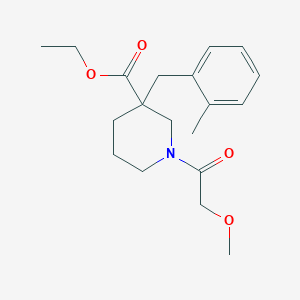![molecular formula C23H26FN3O3 B4933334 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as FPPP, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This property of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione makes it a potential tool for studying the dopamine system and its role in various neurological disorders.
Wirkmechanismus
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can result in various physiological and biochemical effects, which will be discussed in the next section.
Biochemical and Physiological Effects
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been reported to increase locomotor activity in rats, indicating its potential use as a psychostimulant. It has also been shown to increase dopamine levels in the striatum, a region of the brain that plays a crucial role in motor function. Additionally, 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been reported to increase the release of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for the dopamine transporter, which makes it a potential tool for studying the dopamine system. Additionally, the synthesis method for 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is cost-effective and efficient, making it a viable option for researchers. However, one of the limitations of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One potential direction is to investigate its potential use as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research can be conducted to understand the long-term effects of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on the brain and behavior. Finally, the development of new derivatives of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with improved properties can also be explored.
Conclusion
In conclusion, 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that has shown promising results in scientific research. Its high affinity for the dopamine transporter makes it a potential tool for studying the dopamine system, and its range of biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use, the future directions for 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione research are promising and could lead to new treatments for neurological disorders.
Synthesemethoden
The synthesis of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzylpiperazine with 4-propoxybenzaldehyde and 2,5-dimethylpyrrolidine-1,2-dione. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The yield of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione obtained through this method is high, making it a cost-effective and efficient method for producing this compound.
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-2-15-30-20-9-7-19(8-10-20)27-22(28)16-21(23(27)29)26-13-11-25(12-14-26)18-5-3-17(24)4-6-18/h3-10,21H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQMZOBQPDQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)


![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)